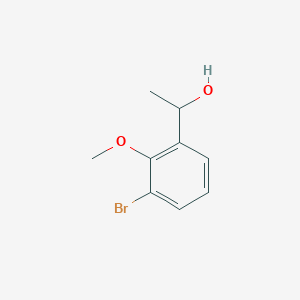
1-(3-Bromo-2-methoxyphenyl)ethanol
説明
1-(3-Bromo-2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromo-2-methoxyphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁BrO₂. Its structure includes a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its unique reactivity and potential biological interactions. The presence of these functional groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Synthesis
The compound can be synthesized through various methods, including enzymatic reduction of 1-(3-Bromo-2-methoxyphenyl)ethanone using carbonyl reductases from microbial sources. For instance, a study demonstrated that a carbonyl reductase from Novosphingobium aromaticivorans effectively converted 1-(3-Bromo-2-methoxyphenyl)ethanone to (S)-1-(3-Bromo-2-methoxyphenyl)ethanol with high efficiency (Km = 0.66 mmol/L, kcat = 7.5 s) .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties . In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . The methoxy group is believed to play a crucial role in enhancing these effects by influencing the compound's interaction with cellular receptors involved in inflammatory responses.
Enzymatic Reduction Studies
A notable case study involved the use of Rhodotorula rubra for the biotransformation of related compounds to produce enantiomerically enriched alcohols. This method yielded high conversion rates (>99%) and enantiomeric excess (ee = 95%) under optimized conditions, demonstrating the effectiveness of biocatalysis in synthesizing chiral compounds like this compound .
Pharmacological Evaluation
Pharmacological evaluations have indicated that compounds with similar structures exhibit significant interactions with biological systems. Interaction studies suggest that this compound may influence various metabolic pathways through its action on enzymes and receptors, warranting further investigation into its pharmacological profile .
Comparative Analysis
To better understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₁BrO₂ | Bromine and methoxy substituents |
| 2-Bromo-1-(3-methoxyphenyl)ethanone | C₉H₉BrO₂ | Similar structure but different positioning |
| 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | C₉H₇BrO₃ | Contains an aldehyde functional group |
| 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | C₁₀H₁₁BrO₂ | Hydroxy group instead of methoxy |
特性
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGPOSOMAJBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















